CCR5 Antagonistic Activity: Potency of Piperidin-4-ol Derivatives Compared to Maraviroc
In a study by Weng et al. (2012), a series of novel piperidin-4-ol derivatives were evaluated for CCR5 antagonistic activity. While the paper includes 1-(cinnolin-4-yl)piperidin-4-ol as a member of this chemical class, the publication's primary SAR data centers on other derivatives, and the specific IC50 value for 1-(cinnolin-4-yl)piperidin-4-ol was not individually disclosed. As a class-level inference, the most active compound in the series demonstrated significant CCR5 antagonism with an IC50 value of approximately 6 nM, comparable to the approved drug Maraviroc (IC50 ~3.3 nM) [1]. This class-level data suggests that the target compound holds potential as a scaffold for further optimization in CCR5-targeted HIV research [2].
| Evidence Dimension | CCR5 antagonistic potency (IC50) |
|---|---|
| Target Compound Data | Not individually reported; part of a series with the most active analog exhibiting an IC50 of ~6 nM |
| Comparator Or Baseline | Maraviroc (IC50 ~3.3 nM) |
| Quantified Difference | ~2-fold lower potency compared to Maraviroc (class best-in-series estimate) |
| Conditions | Displacement of [125I]MIP-1α from human CCR5 expressed in CHO cells |
Why This Matters
Establishes the chemical class's relevance to a clinically validated target; procurement of this specific scaffold enables systematic SAR exploration to optimize potency and selectivity.
- [1] Weng, Z., Wei, W., Dong, X., Hu, Y., Huang, S., Liu, T., & Xie, X. (2012). Synthesis and biological evaluation of novel piperidin-4-ol derivatives. Monatshefte für Chemie - Chemical Monthly, 143(2), 303–308. doi:10.1007/s00706-011-0645-9 View Source
- [2] BindingDB. (n.d.). BDBM50119328: 1-(((3S,4S)-1-(cyclohexylmethyl)-4-phenylpyrrolidin-3-yl)methyl)-4-(3-(pyridin-3-yl)propyl)piperidin-4-ol. Retrieved from http://bdb8.ucsd.edu View Source
